Lipophilicity Differentiation vs. Ibuprofen
p-Ethylhydratropic acid exhibits an XLogP3 value of 2.7, computed by PubChem (2025.09.15 release), which is 0.8 log units lower than ibuprofen's XLogP3 of 3.5 [1][2]. This difference, driven by the replacement of the branched p-isobutyl group (4 carbons) with a linear p-ethyl group (2 carbons), translates to approximately a 6.3-fold lower octanol–water partition coefficient. The reduced lipophilicity predicts earlier elution under reversed-phase HPLC conditions and distinct solid-phase extraction recovery profiles relative to ibuprofen, directly impacting method development for impurity profiling [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed) |
| Comparator Or Baseline | Ibuprofen: XLogP3 = 3.5 (PubChem computed) |
| Quantified Difference | ΔXLogP3 = –0.8 (target is 0.8 log units less lipophilic; ~6.3× lower partition coefficient) |
| Conditions | In silico prediction: XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
The 0.8 log unit lipophilicity gap means p-ethylhydratropic acid cannot serve as a surrogate for ibuprofen in method development without re-optimising chromatographic conditions, and it offers a distinct retention marker for HPLC impurity profiling.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 527816 (2-(4-Ethylphenyl)propionic acid), Computed Properties: XLogP3 = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/527816 (accessed 2026-04-25). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 3672 (Ibuprofen), Computed Properties: XLogP3 = 3.5. https://pubchem.ncbi.nlm.nih.gov/compound/3672 (accessed 2026-04-25). View Source
